C75 was developed from the natural product cerulenin, which is known for its ability to inhibit fatty acid synthesis. The compound's structure allows it to interact with the active sites of the target enzymes, thereby inhibiting their activity. This inhibition leads to alterations in lipid metabolism, which has implications for cancer cell proliferation and energy metabolism .
Key Steps in Synthesis:
This synthesis method is advantageous due to its scalability and efficiency compared to earlier methods that required more complex procedures .
The molecular structure of C75 features a unique alpha-methylene-gamma-butyrolactone framework. The compound has a molecular formula of and a molecular weight of approximately 198.26 g/mol.
Structural Characteristics:
Spectroscopic data confirm its structure:
C75 participates in various chemical reactions primarily due to its functional groups. Its reactivity includes:
These reactions are essential for modifying C75 to enhance its pharmacological properties or reduce potential side effects.
The mechanism of action for C75 involves inhibition of fatty acid synthase and Carnitine Palmitoyltransferase I. By blocking these enzymes, C75 disrupts lipid synthesis pathways, leading to reduced fatty acid availability for membrane synthesis and energy production in cancer cells.
Key Mechanistic Insights:
Studies have shown that C75 can induce significant changes in cellular metabolism, leading to decreased proliferation rates in various cancer cell lines.
C75 exhibits several important physical and chemical properties:
These properties are critical for determining the appropriate storage conditions and formulation strategies for therapeutic applications.
C75 has several scientific applications, particularly in cancer research:
Furthermore, derivatives of C75 are being explored for enhanced potency against Carnitine Palmitoyltransferase I, which could lead to new therapeutic strategies for metabolic diseases .
C75 (4-methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid) exhibits a distinctive competitive irreversible inhibition mechanism against mammalian fatty acid synthase (FAS). Kinetic studies using rat liver FAS demonstrate that C75 binds competitively with respect to all three FAS substrates—acetyl-CoA, malonyl-CoA, and NADPH—forming an initial weak non-covalent complex before progressing to irreversible enzyme modification. This mechanism follows pseudo-first-order kinetics of the complexing type, characterized by time-dependent enzyme inactivation. The maximal rate of inactivation (k~inact~) is approximately 1 min⁻¹ at room temperature, with a dissociation constant (K~I~) for the initial complex estimated at 16 mM. These kinetic parameters yield an apparent second-order rate constant of 0.06 mM⁻¹·min⁻¹ at 25°C, which increases to 0.21 mM⁻¹·min⁻¹ at physiological temperature (37°C), indicating temperature-dependent efficacy of inhibition [1] [2] [7].
The kinetics of FAS inactivation by C75 reveal its relatively low efficiency as an inactivator compared to other FAS inhibitors. Substrate protection experiments demonstrate that elevated concentrations of acetyl-CoA, malonyl-CoA, or NADPH significantly delay FAS inactivation, confirming competitive binding at the respective substrate sites. This multisubstrate competition suggests C75 interacts with multiple catalytic domains within the FAS complex, potentially mimicking transition states or intermediates common to several partial reactions [1] [5].
Table 1: Kinetic Parameters of FAS Inhibition by C75
Parameter | Value (25°C) | Value (37°C) | Experimental Conditions |
---|---|---|---|
Maximal inactivation rate (k~inact~) | 1 min⁻¹ | Not reported | Rat liver FAS |
Dissociation constant (K~I~) | ~16 mM | Not reported | Competitive irreversible kinetics |
Apparent second-order rate constant | 0.06 mM⁻¹·min⁻¹ | 0.21 mM⁻¹·min⁻¹ | Pseudo-first-order conditions |
Contrary to initial expectations based on its structural similarity to cerulenin (which specifically targets β-ketoacyl synthase), C75 exhibits broad inhibitory activity across multiple FAS catalytic domains. Experimental analysis of partial reactions demonstrates that C75 inactivates not only the β-ketoacyl synthase (condensation) activity but also the enoyl reductase and thioesterase activities at comparable rates. The inactivation rates for these partial activities are remarkably similar, with time-dependent loss of activity following near-identical trajectories when measured under equivalent conditions [1].
This multi-site interaction distinguishes C75 mechanistically from classical FAS inhibitors. While β-ketoacyl synthase inhibition aligns with C75's design as a transition-state analog for the condensation reaction, the concomitant inhibition of enoyl reductase (responsible for the final reduction step in the elongation cycle) and thioesterase (which releases free palmitate) suggests either allosteric consequences of initial binding or direct interaction with these spatially distinct domains. The most plausible explanation involves multiple sites of interaction between C75 and FAS, potentially facilitated by the enzyme's modular architecture where different catalytic domains exist in close proximity within the homodimeric structure [1] [2].
A critical divergence in C75's mechanism emerges in substrate protection experiments targeting the thioesterase domain. While acetyl-CoA, malonyl-CoA, and NADPH protect the β-ketoacyl synthase and enoyl reductase activities from C75-mediated inactivation, these substrates fail to protect the thioesterase activity. This differential protection pattern indicates fundamental mechanistic differences in how C75 inactivates the thioesterase domain compared to other domains [1].
The insensitivity of thioesterase inactivation to substrate protection suggests that C75 may interact with this domain through a distinct mechanism, potentially involving:
This mechanistic divergence has physiological implications, as thioesterase activity determines the release rate of free fatty acids from the FAS complex. Selective modulation of this activity could influence lipid partitioning between storage and utilization pathways [1].
Table 2: Substrate Protection Patterns Against C75-Mediated Inactivation
FAS Partial Activity | Protected by Acetyl-CoA | Protected by Malonyl-CoA | Protected by NADPH |
---|---|---|---|
β-Ketoacyl synthase | Yes | Yes | Yes |
Enoyl reductase | Yes | Yes | Yes |
Thioesterase | No | No | No |
C75 and cerulenin share overlapping biological effects as FAS inhibitors but exhibit fundamental mechanistic differences rooted in their distinct chemical structures. Cerulenin ([2S,3R]-2,3-epoxy-4-oxo-7E,10E-dodecadienamide), a natural product from Cephalosporium cerulens, specifically targets the β-ketoacyl synthase domain through covalent modification of the active-site cysteine residue. This interaction forms a stable adduct that irreversibly blocks the condensation reaction. In contrast, C75 (a synthetic α-methylene-γ-butyrolactone) exhibits broader reactivity, inhibiting multiple FAS domains through a mechanism that involves initial reversible complex formation followed by slower irreversible steps [1] [5] [7].
Structurally, C75 lacks the epoxy group responsible for cerulenin's thiol reactivity, instead possessing a reactive exocyclic methylene group conjugated to a carbonyl in its lactone ring. This difference accounts for their divergent sensitivity to reducing agents: cerulenin's inhibition is reversed by dithiothreitol (DTT) through reduction of the cysteine adduct, whereas C75's inactivation is largely unaffected by DTT, indicating non-thiol-mediated modification [1] [5].
Functionally, cerulenin exclusively inhibits the β-ketoacyl synthase partial reaction, while C75 simultaneously targets β-ketoacyl synthase, enoyl reductase, and thioesterase activities. This multi-site inhibition likely contributes to C75's more profound metabolic effects, including its potent anti-obesity properties mediated through hypothalamic malonyl-CoA signaling and peripheral activation of fatty acid oxidation [1] [3].
Table 3: Structural and Functional Comparison of C75 and Cerulenin
Property | C75 | Cerulenin |
---|---|---|
Chemical class | α-Methylene-γ-butyrolactone | Epoxyketone |
Primary target | Multiple FAS domains | β-Ketoacyl synthase only |
Inactivation mechanism | Competitive irreversible (complexing) | Covalent adduct formation |
DTT sensitivity | Insensitive | Sensitive (reversal of inhibition) |
Specificity | Multi-site inhibition | Single-site inhibition |
Chemical stability | High (synthetic compound) | Low (chemically unstable) |
The differential sensitivity to dithiothreitol (DTT) provides key insights into C75's mechanism. Unlike cerulenin, whose inhibition is readily reversed by DTT through thiol-mediated adduct reduction, C75's inactivation persists in the presence of DTT concentrations up to 0.25 mM. This observation strongly suggests that C75 does not primarily inactivate FAS through covalent modification of catalytic cysteine residues, distinguishing its chemistry from classical cysteine-targeting inhibitors [1].
Paradoxically, while acting as a FAS inhibitor that elevates malonyl-CoA concentrations, C75 simultaneously functions as a malonyl-CoA mimetic in peripheral tissues. This dual behavior is particularly evident in its activation of carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for mitochondrial β-oxidation. Studies using recombinant CPT system components expressed in Pichia pastoris demonstrate that C75 activates both malonyl-CoA-sensitive (CPT-Iα and CPT-Iβ) and malonyl-CoA-insensitive (CPT-II) components. This activity occurs without displacing bound malonyl-CoA, suggesting C75 binds to a distinct regulatory site on CPT-I, antagonizing malonyl-CoA's allosteric inhibition [3] [10].
This malonyl-CoA mimetic behavior explains the apparent paradox wherein C75 simultaneously inhibits fatty acid synthesis (through FAS inhibition) while stimulating fatty acid oxidation (through CPT activation). The net effect is a metabolic shift toward lipid utilization, contributing to C75's pronounced effects on energy homeostasis. The DTT insensitivity further supports that C75's biological effects extend beyond thiol reactivity, involving complex interactions with multiple metabolic enzymes through both catalytic and allosteric mechanisms [1] [3] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7